molecular formula C12H26ClN B1457955 2-(3-Ethylpentyl)piperidine hydrochloride CAS No. 1864072-46-7

2-(3-Ethylpentyl)piperidine hydrochloride

Cat. No. B1457955
M. Wt: 219.79 g/mol
InChI Key: GBUBZAKEBHSUJS-UHFFFAOYSA-N
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Description

2-(3-Ethylpentyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H26ClN . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3-Ethylpentyl)piperidine hydrochloride consists of a six-membered ring with five carbon atoms and one nitrogen atom . The molecular weight of the compound is 219.79 g/mol .


Physical And Chemical Properties Analysis

2-(3-Ethylpentyl)piperidine hydrochloride is a clear, colorless liquid . It has a molecular weight of 219.79 g/mol .

Scientific Research Applications

Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride

(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was synthesized using Claisen-Schmidt condensation, Michael addition, and N-alkylation. This compound, characterized by various spectroscopic methods, demonstrated moderate antimicrobial activities against various bacterial strains and Candida albicans, suggesting potential applications in addressing microbial infections (Ovonramwen et al., 2019).

Synthesis and Characterization

Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride

This research involved synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a process starting with piperidine-4-carboxylic acid and ethyl carbonochloridate. The process yielded a reasonable overall yield of 62.4%, and the structures of the intermediates and the target compound were confirmed using NMR techniques (Zheng Rui, 2010).

Biological Activities and Applications

Synthesis and Biological Activities of 2,6-diaryl-3-methyl-4-piperidone Derivatives

This study synthesized a new series of 2,6-diaryl-3-methyl-4-piperidones and their derivatives. These compounds were screened for various biological activities, including acute toxicity, analgesic, local anaesthetic, and antifungal activities. Certain derivatives exhibited significant analgesic and local anaesthetic activities, while others showed potent antifungal activity against specific strains, indicating their potential in medicinal chemistry (Rameshkumar et al., 2003).

properties

IUPAC Name

2-(3-ethylpentyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUBZAKEBHSUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylpentyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.